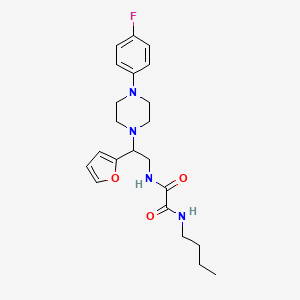

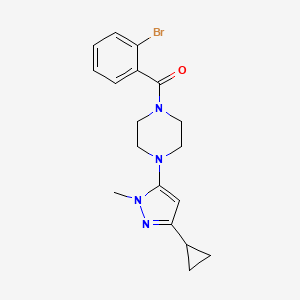

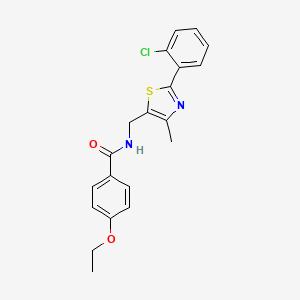

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

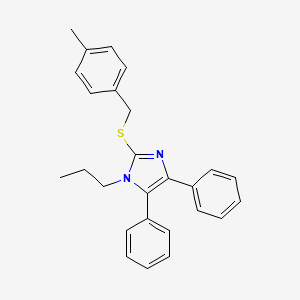

Imidazole derivatives can be synthesized with good yields by performing click reaction between the 4,5-diphenyl-2- (prop-2-yn-1-ylthio)-1H-imidazole and various benzyl azides . The product was characterized using FTIR, 1 H and 13 C NMR .

Molecular Structure Analysis

Imidazole has become an important synthon in the development of new drugs . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

The imidazole derivative was screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .

Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been reported to show a broad range of biological activities, including antimicrobial activity . They have been found to be effective against various strains of bacteria and fungi. The exact methods of application or experimental procedures can vary, but typically involve in vitro testing of the compounds against various microbial strains. The outcomes of these studies often include measurements of the minimum inhibitory concentration (MIC) of the compound, which is a quantitative measure of the compound’s antimicrobial potency .

Anti-inflammatory Activity

Some imidazole derivatives have been found to have anti-inflammatory activity, potentially making them useful in the treatment of conditions like rheumatoid arthritis . These compounds are typically tested in vitro or in animal models for their ability to inhibit enzymes like cyclooxygenase (COX), which play a key role in inflammation. The results of these studies often include measurements of the compound’s inhibitory potency, as well as any observed effects on symptoms of inflammation in animal models .

Antitumor Activity

Imidazole derivatives have also been studied for their potential antitumor activity . These studies often involve testing the compounds in vitro against various cancer cell lines, or in vivo in animal models of cancer. The methods used can vary widely depending on the specific type of cancer being studied. The results of these studies can include measurements of the compound’s cytotoxicity, as well as any observed effects on tumor growth in animal models .

Antidiabetic Activity

Some imidazole derivatives have been found to have antidiabetic activity . These compounds are typically tested in vitro or in animal models for their ability to modulate the activity of enzymes or pathways involved in glucose metabolism. The results of these studies often include measurements of the compound’s effects on blood glucose levels, as well as any observed effects on symptoms of diabetes in animal models .

Antioxidant Activity

Imidazole derivatives have been found to have antioxidant activity . These compounds are typically tested in vitro for their ability to scavenge free radicals or inhibit oxidative processes. The results of these studies often include measurements of the compound’s antioxidant capacity, typically expressed in terms of a standard antioxidant (e.g., Trolox) equivalent .

Electron-Transporting Material

Some imidazole derivatives have been used as electron-transporting materials in electroluminescent devices . These compounds are typically tested in devices for their ability to transport electrons and contribute to the device’s overall performance. The results of these studies often include measurements of the device’s brightness and efficiency .

Antihypertensive Activity

Imidazole derivatives such as losartan, eprosartan, and olmesartan are used as antihypertensive agents . They work by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently .

Antineuropathic Activity

Imidazole derivatives like nafimidone, dexmedetomidine, and fipamezole have been used as antineuropathic drugs . These compounds can help manage symptoms of neuropathic pain, a type of chronic pain caused by damage to or dysfunction of the nervous system .

Antiparasitic Activity

Imidazole derivatives such as ornidazole, metronidazole, benznidazole, and secnidazole are used as antiparasitic agents . They are effective against a variety of parasites, including those that cause infections like giardiasis and trichomoniasis .

Use in Ionic Liquids and N-Heterocyclic Carbenes

Imidazole derivatives have been used as ionic liquids and N-heterocyclic carbenes . These compounds have unique properties that make them useful in a variety of industrial and scientific applications, including as solvents in green chemistry and as ligands in organometallic catalysis .

Use in Synthetic Chemistry

Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are often used as building blocks in the synthesis of complex organic compounds, including many drugs and natural products .

Use in Industry

Imidazole and its derivatives find applications in industry . For example, they are used in the production of photographic and photothermographic materials due to their ability to work as a developing agent .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)29-19-21-16-14-20(2)15-17-21/h4-17H,3,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFBMGXTQCXTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methyl]propanamide](/img/structure/B2626684.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2626689.png)

![3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid](/img/structure/B2626700.png)

![5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2626701.png)

![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)